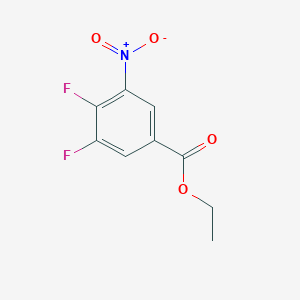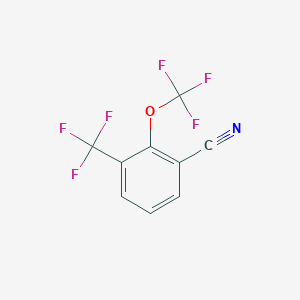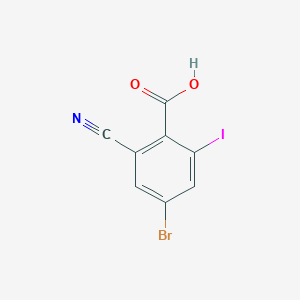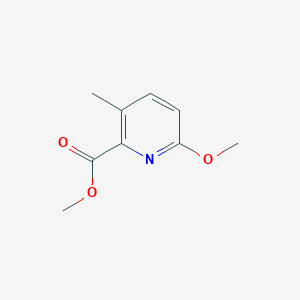![molecular formula C13H12F3NO2 B1413160 C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine CAS No. 1858255-46-5](/img/structure/B1413160.png)
C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine
Übersicht
Beschreibung
The compound “C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen, and a phenyl group, which is a functional group made up of six carbon atoms bonded in a hexagonal planar ring . The molecule also contains a trifluoromethoxy group, which consists of a carbon atom bonded to three fluorine atoms and an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, phenyl group, and trifluoromethoxy group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and resistance to degradation .Wissenschaftliche Forschungsanwendungen
Tosylate Salts of Anticancer Drugs
The study by Ravikumar et al. (2013) focuses on the tosylate salts of lapatinib, an anticancer drug. It explores the structural properties and nonbonded interactions in the solid state, which are crucial for understanding the physicochemical properties of drug products. This research provides insight into the crystallization and polymorphism of lapatinib, potentially applicable to similar furan-containing compounds (Ravikumar et al., 2013).
Novel Derivatives for Antidepressant and Antianxiety Activity
Kumar et al. (2017) report on the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds exhibit significant antidepressant and antianxiety activities, highlighting the potential therapeutic applications of furan derivatives in mental health treatment (Kumar et al., 2017).
PKCtheta Inhibitors for Therapeutic Applications
Subrath et al. (2009) describe the synthesis of C-5 substituted heteroaryl 3-pyridinecarbonitriles as potent inhibitors of PKCtheta, a protein kinase involved in various diseases. This study illustrates the utility of furan derivatives in developing targeted therapies for diseases mediated by specific protein kinases (Subrath et al., 2009).
PET Imaging of Microglia
Horti et al. (2019) introduce a PET radiotracer specific for CSF1R, a microglia-specific marker, using a furan derivative. This tracer can noninvasively image reactive microglia and their role in neuroinflammation, contributing to our understanding of neuropsychiatric disorders and the development of new therapeutics (Horti et al., 2019).
Wirkmechanismus
Target of Action
The primary target of C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine is the reductive (Qi) site of the cytochrome bc1 complex (cyt bc1) . The cytochrome bc1 complex plays a crucial role in the electron transport chain of mitochondria, which is essential for ATP production.
Mode of Action
The compound acts as an inhibitor of the reductive (Qi) site of the cytochrome bc1 complex . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production.
Biochemical Pathways
The affected pathway is the electron transport chain in the mitochondria . By inhibiting the cytochrome bc1 complex, the compound disrupts the flow of electrons through the chain. This disruption can lead to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects ATP synthesis.
Pharmacokinetics
The compound is described asbioavailable , suggesting that it can be absorbed and utilized by the body
Result of Action
The inhibition of the cytochrome bc1 complex leads to a decrease in ATP production . This can affect various cellular processes that rely on ATP, such as cell growth and division, signal transduction, and the maintenance of cell membrane potential.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)19-13(14,15)16/h2-6H,7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQIBPALVFLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185137 | |
| Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858255-46-5 | |
| Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanmethanamine, 2-methyl-5-[4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide](/img/structure/B1413083.png)



![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)




![3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid](/img/structure/B1413097.png)